molecular formula C16H17N5O4 B2794473 4-ethyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034301-61-4

4-ethyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2794473
CAS No.: 2034301-61-4
M. Wt: 343.343
InChI Key: AHYKTLZOGIVZIQ-UHFFFAOYSA-N
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Description

4-ethyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Pyrazine derivatives are known to possess numerous noteworthy pharmacological effects , suggesting that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of the compound is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other pyrazine derivatives . This could involve binding to the target, altering its function, and triggering downstream effects.

Biochemical Pathways

The compound may affect various biochemical pathways due to the versatility of pyrazine-based drugs . The specific pathways affected would depend on the compound’s targets and mode of action.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the diverse biological activities of pyrazine-based drugs , the compound could potentially have a wide range of effects.

Properties

IUPAC Name

4-ethyl-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-2-20-7-8-21(15(23)14(20)22)16(24)19-10-11-13(18-6-5-17-11)12-4-3-9-25-12/h3-6,9H,2,7-8,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYKTLZOGIVZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.